N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide
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Overview
Description
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide is a halogenated salicylanilide compound known for its diverse biological activities. It is commonly used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide typically involves a multi-step process. One efficient method includes the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, followed by the reaction of 3,5-diiodosalicylic acid with an aminoether to form salicylic acid chloride in situ with phosphorus trichloride . This method yields the compound with high efficiency and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs.
Scientific Research Applications
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like chitinase, which is crucial for the survival of certain parasites . The compound also interferes with cellular pathways, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Rafoxanide: Another halogenated salicylanilide with similar anthelmintic properties.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Compounds with anti-inflammatory activity.
Uniqueness
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide stands out due to its dual halogenation, which enhances its biological activity and stability. Its unique structure allows for a broad spectrum of applications in various scientific fields.
Properties
CAS No. |
87018-86-8 |
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Molecular Formula |
C19H13Cl2NO2 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]benzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-14-6-9-16(10-7-14)24-18-11-8-15(12-17(18)21)22-19(23)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
InChI Key |
ZOSIKTGNOYFKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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